molecular formula C7H7BrN2 B1378941 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1393534-35-4

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1378941
CAS No.: 1393534-35-4
M. Wt: 199.05 g/mol
InChI Key: QMLSOSJYPRBJCX-UHFFFAOYSA-N
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Description

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom attached to a pyrrolopyridine ring. The InChI string for this compound is InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) .


Physical and Chemical Properties Analysis

The compound has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . The compound has a complexity of 129 .

Scientific Research Applications

Synthesis and Rearrangement Studies

  • Rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one was explored. The bromo-derivative underwent hydrogenation to yield a debrominated dihydro-derivative, suggesting mechanisms for rearrangement (Jones & Phipps, 1974).

Antibacterial Activity

  • Synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate led to the discovery of compounds with antibacterial activity in vitro (Toja et al., 1986).

Synthesis of Pyrrolopyridine Systems

  • New synthesis methods for pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems were described. The synthesis involved reacting 1,5-diaryl-pyrrolidine-2,4-diones and 1,5-diaryl-1,5-dihydro-4-amino-2H-pyrrol-2-ones with bis-2,4,6-trichlorophenyl malonates (Soliman & Kappe, 1982).

Development of Compounds for Learning and Memory Processes

  • Esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized as part of a research program focusing on compounds potentially active in learning and memory processes (Pinza & Pifferi, 1978).

Synthesis of Heterocycles for Drug Discovery

  • The regioselective, mild bromination of thieno[2,3-b]pyridine demonstrated the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research. Subsequent cross-coupling reactions showed excellent yields (Lucas et al., 2015).

Development of Agrochemicals and Functional Materials

  • Functionalization of 1H-pyrrolo[2,3-b]pyridine was studied, leading to the formation of multidentate agents and podant-type compounds. This research aimed at developing agrochemicals and functional materials (Minakata et al., 1992).

Future Directions

The development of “4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” derivatives targeting FGFR has promising prospects . These compounds could be beneficial for cancer therapy .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLSOSJYPRBJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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